molecular formula C9H14BrNOS B13320602 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol

2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13320602
M. Wt: 264.18 g/mol
InChI Key: CECJWBUVLCNMLJ-UHFFFAOYSA-N
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Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C9H14BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of 5-Bromothiophene-2-carbaldehyde: The brominated thiophene is then converted to 5-bromothiophene-2-carbaldehyde through a formylation reaction.

    Reductive Amination: The aldehyde group of 5-bromothiophene-2-carbaldehyde is subjected to reductive amination with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-one.

    Reduction: Formation of 2-{[(Thiophen-2-yl)methyl]amino}-2-methylpropan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s thiophene moiety makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the thiophene ring can interact with biological targets through halogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Thiophen-2-yl)methyl]amino}-2-methylpropan-1-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-{[(5-Chlorothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    2-{[(5-Methylthiophen-2-yl)methyl]amino}-2-methylpropan-1-ol: Substituted with a methyl group, affecting its steric and electronic properties.

Uniqueness

The presence of the bromine atom in 2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol imparts unique reactivity and binding characteristics compared to its analogs. Bromine’s larger atomic size and higher electronegativity can enhance halogen bonding interactions and influence the compound’s overall chemical and biological properties.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-7-3-4-8(10)13-7/h3-4,11-12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECJWBUVLCNMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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